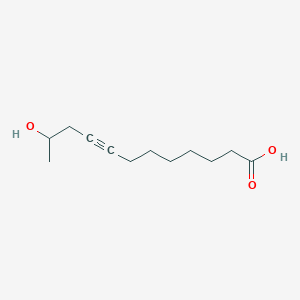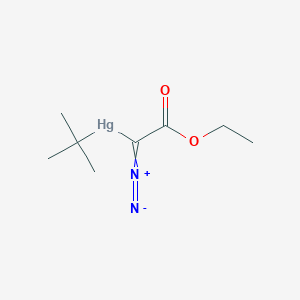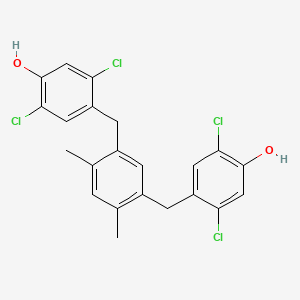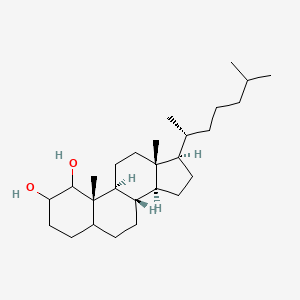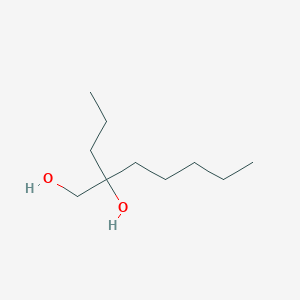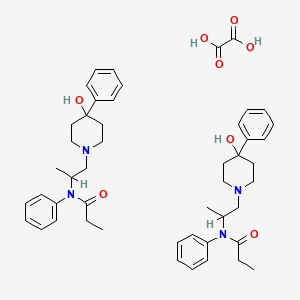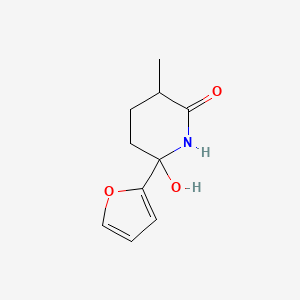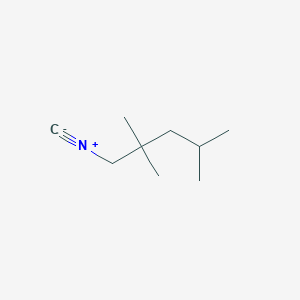
1-Isocyano-2,2,4-trimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,2,4-trimethylpentane can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-1-amine with phosgene (COCl2) to form the corresponding isocyanate, which is then converted to the isocyanide using a base such as triethylamine. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyano-2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Isocyanates or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Isocyano-2,2,4-trimethylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-isocyano-2,2,4-trimethylpentane involves its interaction with various molecular targets and pathways. The isocyano group can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. The compound’s effects are mediated through its ability to form stable bonds with specific molecular targets, influencing their activity and function.
Comparación Con Compuestos Similares
1-Isocyano-2,2,4-trimethylpentane can be compared with other similar compounds, such as:
2,2,4-Trimethylpentane (Isooctane): A hydrocarbon used as a reference standard in octane rating.
2-Isocyano-2,4,4-trimethylpentane: Another isomer with similar properties but different structural arrangement.
1,1,3,3-Tetramethylbutyl isocyanide: A related compound with a different carbon backbone.
Propiedades
Número CAS |
63742-37-0 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
1-isocyano-2,2,4-trimethylpentane |
InChI |
InChI=1S/C9H17N/c1-8(2)6-9(3,4)7-10-5/h8H,6-7H2,1-4H3 |
Clave InChI |
LGPRTTVELHKSLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




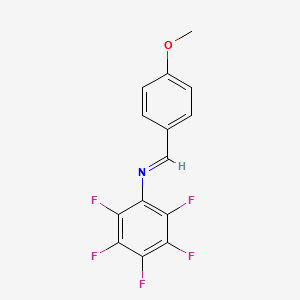
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
